molecular formula C7H15BrS B13201825 1-Bromo-2-methyl-5-(methylsulfanyl)pentane

1-Bromo-2-methyl-5-(methylsulfanyl)pentane

Katalognummer: B13201825
Molekulargewicht: 211.17 g/mol
InChI-Schlüssel: RPCVTKSRQWRKOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-methyl-5-(methylsulfanyl)pentane is an organic compound with the molecular formula C7H15BrS. It is a brominated alkane with a methylsulfanyl group attached to the pentane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-5-(methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the bromination of 2-methyl-5-(methylsulfanyl)pentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-methyl-5-(methylsulfanyl)pentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Major Products:

    Substitution: 2-Methyl-5-(methylsulfanyl)pentanol.

    Elimination: 2-Methyl-5-(methylsulfanyl)pentene.

    Oxidation: 1-Bromo-2-methyl-5-(methylsulfinyl)pentane or 1-Bromo-2-methyl-5-(methylsulfonyl)pentane.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-methyl-5-(methylsulfanyl)pentane is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions involving halogenated alkanes.

    Medicine: It may be explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-methyl-5-(methylsulfanyl)pentane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methylsulfanyl group can undergo oxidation, altering the compound’s reactivity and properties. These reactions are mediated by the molecular targets and pathways involved, such as nucleophilic attack on the carbon-bromine bond or electrophilic addition to the sulfur atom.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-2-methylpentane: Lacks the methylsulfanyl group, making it less reactive in oxidation reactions.

    2-Bromo-5-methylpentane: Has a different substitution pattern, affecting its reactivity and applications.

    1-Bromo-3-methyl-5-(methylsulfanyl)pentane: Similar structure but with a different position of the bromine atom, leading to different chemical behavior.

Uniqueness: 1-Bromo-2-methyl-5-(methylsulfanyl)pentane is unique due to the presence of both a bromine atom and a methylsulfanyl group, which confer distinct reactivity patterns and make it a versatile compound in synthetic chemistry.

Eigenschaften

Molekularformel

C7H15BrS

Molekulargewicht

211.17 g/mol

IUPAC-Name

1-bromo-2-methyl-5-methylsulfanylpentane

InChI

InChI=1S/C7H15BrS/c1-7(6-8)4-3-5-9-2/h7H,3-6H2,1-2H3

InChI-Schlüssel

RPCVTKSRQWRKOK-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCSC)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.